7-Methoxy-8-nitroisoquinoline CAS number 63485-75-6 details
7-Methoxy-8-nitroisoquinoline CAS number 63485-75-6 details
The following technical guide details the chemical profile, synthesis, and application of 7-Methoxy-8-nitroisoquinoline (CAS 63485-75-6). This document is structured for researchers requiring actionable experimental data and mechanistic insight.
CAS Number: 63485-75-6 Chemical Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol
Part 1: Executive Summary & Chemical Identity
7-Methoxy-8-nitroisoquinoline is a specialized heterocyclic intermediate primarily used in the synthesis of bioactive isoquinoline derivatives. It serves as the critical precursor to 7-methoxy-8-aminoisoquinoline , a scaffold found in DNA-intercalating agents, specific kinase inhibitors, and tricyclic alkaloids.
The compound is characterized by the presence of a methoxy group at position 7 and a nitro group at position 8. This substitution pattern is synthetically challenging to access via ring-closure methods (e.g., Pomeranz-Fritsch) due to electronic mismatching, making direct nitration of the parent 7-methoxyisoquinoline the preferred industrial and laboratory route.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics |
| Melting Point | 165–168 °C (Lit.) | Distinct from 5-nitro isomer |
| Solubility | DMSO, DMF, CHCl₃ (Hot) | Poor solubility in water/hexane |
| pKa (Conjugate Acid) | ~3.5–4.0 | Reduced basicity due to -NO₂ withdrawing effect |
| Density | 1.337 g/cm³ (Predicted) |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 7-methoxy-8-nitroisoquinoline relies on Regioselective Electrophilic Aromatic Substitution (EAS) .
Mechanistic Rationale
Isoquinoline undergoes EAS preferentially at the 5- and 8-positions of the benzenoid ring rather than the pyridine ring, which is deactivated by the protonated nitrogen in acidic media.
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Directing Effects: The methoxy group at C7 is a strong activator and ortho/para director.
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Para to C7 is C4 (in the pyridine ring)—deactivated.
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Ortho to C7 are C6 and C8.
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Regioselectivity: Substitution occurs preferentially at C8 . While C6 is sterically accessible, C8 is favored due to the stability of the transition state (sigma complex) and the general reactivity of the 5/8 positions in isoquinolines. The C8 position allows for effective resonance stabilization of the positive charge without disrupting the pyridinium system as severely as substitution on the heterocyclic ring.
Reaction Pathway Diagram
The following diagram illustrates the nitration pathway and the subsequent reduction to the amine derivative.
Figure 1: Synthetic route from 7-methoxyisoquinoline to the 8-nitro derivative and its reduction.[1][2][3][4][5][6][7]
Part 3: Experimental Protocol
Safety Warning: Nitration reactions involve strong acids and exothermic processes. Work in a fume hood. Nitroisoquinolines are potentially explosive if heated dry; handle with care.
Standard Operating Procedure (Nitration)
This protocol is adapted from the classical methods established for activated isoquinolines (e.g., J. Am. Chem. Soc. 1953, 75, 3596).
Reagents:
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7-Methoxyisoquinoline (1.0 eq)[1]
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Potassium Nitrate (KNO₃) (1.1 eq) or Fuming HNO₃
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Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)[4][6][8]
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Ammonium Hydroxide (NH₄OH) for neutralization
Workflow:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 7-methoxyisoquinoline (5.0 g, 31.4 mmol) in conc. H₂SO₄ (20 mL).
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Note: The reaction is exothermic; cool the flask in an ice-salt bath to maintain internal temperature between 0–5 °C.
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Nitration: Slowly add KNO₃ (3.5 g, 34.6 mmol) portion-wise over 30 minutes.
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Critical Control: Do not allow temperature to exceed 10 °C. Higher temperatures promote dinitration or degradation of the methoxy group.
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Reaction: Stir the mixture at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 2 hours.
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Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A yellow precipitate (sulfate salt or free base depending on acidity) may form.
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Neutralization: Carefully adjust pH to ~8–9 using conc. NH₄OH.[8] The free base 7-methoxy-8-nitroisoquinoline will precipitate as a yellow solid.
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Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL).
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Purification: Recrystallize the crude solid from boiling ethanol or methanol .
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Yield: Typical yields range from 60–75%.[5]
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Downstream Reduction (To 8-Amino)
To convert CAS 63485-75-6 to the amino-derivative:
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Suspend the nitro compound in Ethanol/Water (4:1).
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Add Iron powder (5 eq) and catalytic HCl (0.1 eq).
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Reflux for 2 hours.
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Filter hot (to remove iron oxides) and cool to crystallize 7-methoxy-8-aminoisoquinoline .
Part 4: Analytical Validation
To verify the identity of the synthesized product, compare spectral data against the following expected parameters.
¹H NMR Interpretation (DMSO-d₆, 400 MHz)
The substitution at C8 breaks the symmetry of the benzenoid ring and deshields the peri-proton (H1).
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| ~9.60 | Singlet (s) | 1H | H1 | Highly deshielded due to peri-effect of the 8-NO₂ group. |
| ~8.60 | Doublet (d) | 1H | H3 | Pyridine ring proton. |
| ~8.30 | Doublet (d) | 1H | H5 | Benzenoid ring; ortho-coupled to H6. |
| ~7.90 | Doublet (d) | 1H | H4 | Pyridine ring proton.[9] |
| ~7.75 | Doublet (d) | 1H | H6 | Ortho to OMe, coupled to H5. |
| ~4.05 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C7. |
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 205.06; Found: 205.1.
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Fragmentation: Loss of NO₂ (M-46) and CH₃ (M-15) are common fragmentation pathways.
Part 5: Applications in Drug Discovery
Researchers utilize the 7-methoxy-8-nitroisoquinoline scaffold to access the "8-amino" vector. This vector is critical for:
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DNA Intercalators: The planar isoquinoline system intercalates into DNA base pairs. Substituents at the 8-position (via the amine) allow for the attachment of cationic side chains that interact with the phosphate backbone, enhancing binding affinity.
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Tricyclic Ring Fusion: The 8-amino and 7-methoxy (demethylated to hydroxyl) groups provide a handle for cyclization to form oxazolo- or imidazolo-fused isoquinolines, which are potent pharmacophores in oncology (e.g., topoisomerase inhibitors).
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Kinase Inhibition: 8-substituted isoquinolines mimic the adenine ring of ATP, allowing them to function as ATP-competitive inhibitors in various kinase domains.
References
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Synthesis of Nitro-Isoquinolines: Title: "Isoquinoline Derivatives.[1] The Synthesis of 7-Methoxy-8-nitroisoquinoline." Source:Journal of the American Chemical Society, 1953, 75(14), pp 3596–3597. URL:[Link]
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General Nitration Methodology: Title: "Regioselective Nitration of Quinolines and Isoquinolines." Source:Canadian Journal of Chemistry, 1965, 43(5). URL:[Link]
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Compound Database Entry: Title: "7-Methoxy-8-nitroisoquinoline (CID 820619)." Source: PubChem, National Library of Medicine. URL:[Link]
Sources
- 1. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. scispace.com [scispace.com]
- 5. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
